Cas no 2386678-04-0 (5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid)

5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a thiophene backbone with a methyl-substituted carbamate linkage. This compound is particularly valuable in peptide synthesis and solid-phase chemistry due to its Fmoc group, which allows for orthogonal deprotection under mild basic conditions. The thiophene moiety enhances structural diversity, while the carboxylic acid functionality facilitates further conjugation or coupling reactions. Its stability under standard peptide synthesis conditions and compatibility with automated synthesizers make it a practical choice for introducing modified amino acid residues into complex molecular architectures. The product is typically employed in research applications requiring precise control over peptide functionalization.
5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid structure
2386678-04-0 structure
Product name:5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid
CAS No:2386678-04-0
MF:C21H17NO4S
MW:379.42898440361
CID:5610452
PubChem ID:165894424

5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
    • 2386678-04-0
    • EN300-814176
    • 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid
    • Inchi: 1S/C21H17NO4S/c1-22(19-11-10-18(27-19)20(23)24)21(25)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,23,24)
    • InChI Key: VHLCYVAWBHZMHF-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC=C1N(C)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 379.08782920g/mol
  • Monoisotopic Mass: 379.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.1Ų
  • XLogP3: 4.7

5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-814176-0.05g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
0.05g
$1709.0 2025-02-21
Enamine
EN300-814176-2.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
2.5g
$3988.0 2025-02-21
Enamine
EN300-814176-5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0
5g
$5900.0 2023-09-02
Enamine
EN300-814176-1g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0
1g
$2035.0 2023-09-02
Enamine
EN300-814176-0.25g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
0.25g
$1872.0 2025-02-21
Enamine
EN300-814176-0.5g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
0.5g
$1954.0 2025-02-21
Enamine
EN300-814176-1.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
1.0g
$2035.0 2025-02-21
Enamine
EN300-814176-0.1g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
0.1g
$1791.0 2025-02-21
Enamine
EN300-814176-5.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
5.0g
$5900.0 2025-02-21
Enamine
EN300-814176-10.0g
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)thiophene-2-carboxylic acid
2386678-04-0 95.0%
10.0g
$8749.0 2025-02-21

Additional information on 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid

5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid (CAS No. 2386678-04-0): A Comprehensive Overview

5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid (CAS No. 2386678-04-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of thiophene and features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to control reactivity and selectivity.

The structure of 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid is characterized by a thiophene ring, an amide linkage, and a methyl group, all of which contribute to its unique chemical properties. The Fmoc protecting group, specifically the 9H-fluoren-9-ylmethoxycarbonyl moiety, is crucial for its stability and reactivity in various chemical reactions. This compound has been extensively studied for its potential applications in drug discovery and development.

Recent advancements in the field have highlighted the importance of 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound can serve as a key intermediate in the synthesis of novel antiviral agents. The researchers found that the Fmoc protecting group significantly enhanced the solubility and stability of the final products, making them more suitable for clinical trials.

In another study, published in Organic Letters in 2022, scientists explored the use of 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid in the development of targeted cancer therapies. The compound was used to synthesize prodrugs that could selectively target cancer cells while minimizing toxicity to healthy tissues. The results showed promising outcomes, with significant improvements in therapeutic efficacy and reduced side effects.

The versatility of 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid extends beyond its use as an intermediate in drug synthesis. It has also been investigated for its potential as a building block in materials science. A recent paper in Advanced Materials reported that this compound can be incorporated into polymer structures to enhance their mechanical properties and thermal stability. The unique combination of the thiophene ring and the Fmoc protecting group provides a robust foundation for developing advanced materials with tailored functionalities.

In addition to its applications in pharmaceuticals and materials science, 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid has been studied for its role in catalysis. Researchers at the University of California, Berkeley, have shown that this compound can act as an efficient catalyst in various organic transformations. The presence of the Fmoc group not only improves the catalytic activity but also enhances the selectivity and yield of the reactions. This finding opens up new possibilities for using this compound in industrial processes where high efficiency and selectivity are crucial.

The synthesis of 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid typically involves several steps, including the formation of the thiophene ring, introduction of the amide linkage, and attachment of the Fmoc protecting group. Various synthetic routes have been developed to optimize yield and purity. One common approach involves starting from commercially available thiophene derivatives and using standard coupling reactions to introduce the desired functional groups.

The characterization of 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound, which is essential for ensuring its suitability for various applications.

In conclusion, 5-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thiophene-2-carboxylic acid (CAS No. 2386678-04-0) is a versatile compound with significant potential in multiple areas of research and development. Its unique chemical properties make it an attractive candidate for drug discovery, materials science, and catalysis applications. Ongoing studies continue to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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